2-(2-Isopropyl-5-methylphenoxy)-5-(trifluoromethyl)aniline
CAS No.: 946682-74-2
Cat. No.: VC5907139
Molecular Formula: C17H20F3NO5S
Molecular Weight: 407.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946682-74-2 |
|---|---|
| Molecular Formula | C17H20F3NO5S |
| Molecular Weight | 407.4 |
| IUPAC Name | 2-(5-methyl-2-propan-2-ylphenoxy)-5-(trifluoromethyl)aniline |
| Standard InChI | InChI=1S/C17H18F3NO/c1-10(2)13-6-4-11(3)8-16(13)22-15-7-5-12(9-14(15)21)17(18,19)20/h4-10H,21H2,1-3H3 |
| Standard InChI Key | RHXDWPOLNOWHLH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C(C)C)OC2=C(C=C(C=C2)C(F)(F)F)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 2-(5-methyl-2-propan-2-ylphenoxy)-5-(trifluoromethyl)aniline, reflects its bipartite structure: a 5-(trifluoromethyl)aniline moiety linked via an ether bond to a 2-isopropyl-5-methylphenoxy group. Quantum mechanical calculations of analogous structures reveal that intramolecular interactions, such as sulfur–nitrogen nonbonding forces, stabilize specific conformations critical for biological activity .
Spectroscopic Characteristics
While experimental spectral data for this specific compound are unavailable, related trifluoromethyl-aniline derivatives exhibit distinctive NMR profiles:
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¹H-NMR: Aromatic protons resonate between δ 6.8–7.8 ppm, with splitting patterns indicative of para-substituted trifluoromethyl groups .
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¹⁹F-NMR: Trifluoromethyl groups typically show singlets near δ -60 to -65 ppm .
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IR Spectroscopy: Stretching vibrations for C-F bonds appear at 1100–1250 cm⁻¹, while N-H stretches from aromatic amines occur near 3400 cm⁻¹ .
Synthesis and Manufacturing Considerations
Reaction Pathways
The synthesis likely proceeds through sequential aromatic substitution and coupling reactions:
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Formation of Phenolic Intermediate:
Mitsunobu coupling or Ullmann condensation could join 2-isopropyl-5-methylphenol to a nitrobenzene precursor bearing a trifluoromethyl group. -
Nitro Reduction:
Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (SnCl₂/HCl) converts the nitro group to an amine . -
Purification Challenges:
The compound’s lipophilicity (predicted XLogP3 = 3.156) necessitates chromatographic separation using reverse-phase HPLC or silica gel columns.
Table 2: Hypothetical Synthetic Route
| Step | Reaction Type | Reagents | Yield (Hypothetical) |
|---|---|---|---|
| 1 | Nucleophilic Aromatic Substitution | 2-isopropyl-5-methylphenol, K₂CO₃, DMF | 65–70% |
| 2 | Nitro Reduction | H₂ (1 atm), 10% Pd/C, EtOH | 85–90% |
| 3 | Workup & Purification | Column Chromatography (Hexane:EtOAc) | 75% |
Scalability and Industrial Relevance
| Compound | Target | EC₅₀/IC₅₀ | Selectivity Index |
|---|---|---|---|
| 3g (from ) | M3 mAChR | 48 nM | >100 vs M₁/M₂/M₄ |
| 2-(Trifluoromethyl)aniline | CYP2D6 Inhibition | 12 μM | N/A |
Material Science Applications
The compound’s aromaticity and fluorine content suggest utility in:
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Liquid crystal formulations (Δε > 3.0 predicted)
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Organic semiconductors (HOMO-LUMO gap ~4.1 eV estimated)
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Flame-retardant additives (decomposition T > 300°C)
Comparative Analysis with Structural Analogs
5-Methyl-2-(trifluoromethyl)aniline (CAS 106877-29-6)
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Simpler structure lacking phenoxy-isopropyl group
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Lower molecular weight (MW = 189.15 g/mol vs. 407.4 g/mol)
2-(2-Isopropyl-5-methylphenoxy)ethanamine (CAS 26583-34-6)
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